1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine typically involves multiple steps, including the introduction of the dichlorophenyl and nitro groups, followed by the formation of the sulfanyl linkage and the O-methyloxime group. Common synthetic routes include:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfurization: Formation of the sulfanyl linkage.
Oximation: Formation of the O-methyloxime group.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl linkage and O-methyloxime group also contribute to its reactivity and potential biological activities .
Comparison with Similar Compounds
1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine can be compared with similar compounds such as:
2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde: Lacks the O-methyloxime group.
2-[(2,6-dichlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde oxime: Contains an oxime group instead of an O-methyloxime group.
Properties
Molecular Formula |
C14H10Cl2N2O3S |
---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
1-[2-(2,6-dichlorophenyl)sulfanyl-5-nitrophenyl]-N-methoxymethanimine |
InChI |
InChI=1S/C14H10Cl2N2O3S/c1-21-17-8-9-7-10(18(19)20)5-6-13(9)22-14-11(15)3-2-4-12(14)16/h2-8H,1H3 |
InChI Key |
PGCDZVAKTLIVIC-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])SC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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